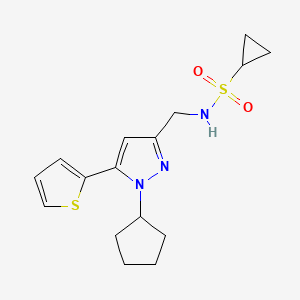
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide
Description
Propriétés
IUPAC Name |
N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c20-23(21,14-7-8-14)17-11-12-10-15(16-6-3-9-22-16)19(18-12)13-4-1-2-5-13/h3,6,9-10,13-14,17H,1-2,4-5,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEHERFRFAVHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)C3CC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide is a complex organic compound known for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring , a cyclopentyl group , and a cyclopropanesulfonamide moiety . Its molecular formula is with a molecular weight of approximately 419.53 g/mol. The presence of the thiophene ring contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N3O2S |
| Molecular Weight | 419.53 g/mol |
| Structural Features | Pyrazole, Cyclopentyl, Thiophene, Cyclopropanesulfonamide |
Preliminary studies indicate that compounds similar to this compound may interact with specific molecular targets involved in inflammation and pain pathways. These interactions can modulate the activity of enzymes or receptors, potentially leading to therapeutic effects against various inflammatory conditions.
Biological Activity
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, which may be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Neuropharmacological Effects : It acts as a positive allosteric modulator of mGluR5 (metabotropic glutamate receptor 5), indicating potential applications in treating neuropsychiatric disorders such as schizophrenia and anxiety .
- Antiproliferative Activity : Some derivatives have been reported to exhibit antiproliferative effects, suggesting potential applications in cancer therapy .
Study 1: In Vitro Evaluation
A study evaluated the compound's efficacy against various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, highlighting its potential as an anticancer agent.
Study 2: Neuropharmacology
Research involving animal models demonstrated that this compound improved cognitive functions and reduced anxiety-like behaviors, supporting its role as a neuropharmacological agent.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving appropriate thiophene and cyclopentyl precursors.
- Cyclopropanesulfonamide Formation : The sulfonamide group can be introduced via nucleophilic substitution reactions on activated cyclopropane derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


